![molecular formula C20H24ClN2O2+ B285941 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium
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Overview
Description
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium, also known as CCG-4986, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activation of immune cells such as macrophages and T-cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of viruses such as HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, which makes it easy to use in cell culture experiments. However, one limitation of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Future Directions
There are several potential future directions for the study of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of PDE4, which may have therapeutic applications in various inflammatory diseases. Finally, the study of the mechanism of action of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium may lead to the discovery of new signaling pathways and enzymes that could be targeted for therapeutic purposes.
Synthesis Methods
The synthesis of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium involves the reaction of 3-(3-chlorophenoxy)-1,2-propanediol with 1-methyl-2-propylimidazole in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Scientific Research Applications
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C20H24ClN2O2+ |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-(3-chlorophenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H24ClN2O2/c1-3-7-20-22(2)18-10-4-5-11-19(18)23(20)13-16(24)14-25-17-9-6-8-15(21)12-17/h4-6,8-12,16,24H,3,7,13-14H2,1-2H3/q+1 |
InChI Key |
MWUMFOOHFIHXEB-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C |
Canonical SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C |
Origin of Product |
United States |
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